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molecular formula C6H18Si2 B074624 Hexamethyldisilane CAS No. 1450-14-2

Hexamethyldisilane

Cat. No. B074624
M. Wt: 146.38 g/mol
InChI Key: NEXSMEBSBIABKL-UHFFFAOYSA-N
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Patent
US08383822B2

Procedure details

At RT, 23.2 g (144 mmol) of hexamethyldisilane and 0.781 g (7.19 mmol) of chlorotrimethylsilane are added to a suspension of 10.0 g (71.9 mmol) of 2-hydroxynicotinic acid in 100 ml of toluene, and the mixture is stirred with a KPG stirrer at 110° C. for 30 min. The mixture is then cooled to −40° C., and 22.5 g (158 mmol) of a 1 molar solution of diisobutylaluminium hydride in dichloromethane are added dropwise to the solution. The mixture is thawed to RT, stirred at RT for 18 h and finally, at −10° C., adjusted to pH=4 with dilute hydrochloric acid, and 500 ml of methanol are added such that the temperature does not exceed −10° C. The precipitate formed is filtered off, 100 ml of water are added to the filtrate, the mixture is stirred at 50° C. for 1 h and the precipitate is filtered off. Concentration of the filtrate gives 8.55 g (95% of theory) of the desired compound.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
0.781 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[Si](C)(C)C.Cl[Si](C)(C)C.[OH:14][C:15]1[N:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17](O)=[O:18].[H-].C([Al+]CC(C)C)C(C)C.Cl>C1(C)C=CC=CC=1.ClCCl.CO>[OH:18][CH2:17][C:16]1[C:15](=[O:14])[NH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
C[Si]([Si](C)(C)C)(C)C
Name
Quantity
0.781 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=N1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred with a KPG stirrer at 110° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to −40° C.
CUSTOM
Type
CUSTOM
Details
is thawed to RT
STIRRING
Type
STIRRING
Details
stirred at RT for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
at −10° C.
ADDITION
Type
ADDITION
Details
are added such that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed −10° C
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
ADDITION
Type
ADDITION
Details
100 ml of water are added to the filtrate
STIRRING
Type
STIRRING
Details
the mixture is stirred at 50° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC=1C(NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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